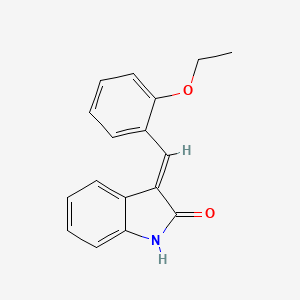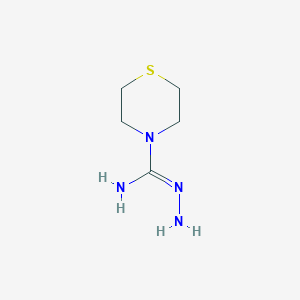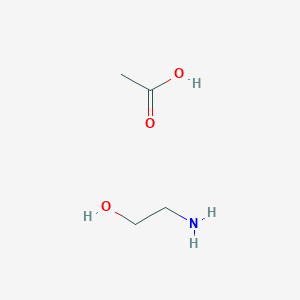
Ethanolamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanolamine acetate is an organic compound that combines ethanolamine and acetic acid. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanolamine acetate can be synthesized through the reaction of ethanolamine with acetic acid. The reaction typically involves mixing ethanolamine and acetic acid in a stoichiometric ratio and heating the mixture to facilitate the formation of the acetate salt. The reaction can be represented as follows:
HOCH2CH2NH2+CH3COOH→HOCH2CH2NH3+CH3COO−
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanolamine with acetic acid under controlled conditions. The reaction is typically carried out in a reaction kettle with a catalyst such as triethylenediamine to enhance the reaction rate. The mixture is heated to a temperature range of 65°C to 85°C for several hours, followed by distillation to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions: Ethanolamine acetate undergoes various chemical reactions, including:
Oxidation: Ethanolamine can be oxidized to form glycolaldehyde and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ethanolamine can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenated compounds such as chloroform can react with ethanolamine under basic conditions.
Major Products:
Oxidation: Glycolaldehyde and ammonia.
Substitution: Various substituted ethanolamine derivatives depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
Ethanolamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Plays a role in the study of cell membranes and phospholipids, as ethanolamine is a component of phosphatidylethanolamine.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors
Mecanismo De Acción
Ethanolamine acetate exerts its effects through various mechanisms:
Molecular Targets: Ethanolamine is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Comparación Con Compuestos Similares
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
N-Methylethanolamine: Contains a methyl group attached to the nitrogen atom.
Uniqueness: Ethanolamine acetate is unique due to its bifunctional nature, containing both an amine and an alcohol group. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
54300-24-2 |
|---|---|
Fórmula molecular |
C4H11NO3 |
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
acetic acid;2-aminoethanol |
InChI |
InChI=1S/C2H7NO.C2H4O2/c3-1-2-4;1-2(3)4/h4H,1-3H2;1H3,(H,3,4) |
Clave InChI |
VVLAIYIMMFWRFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



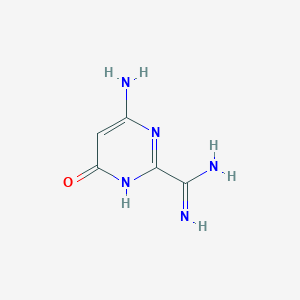
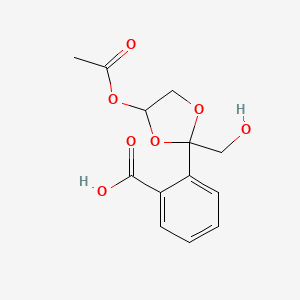
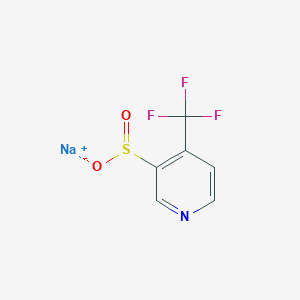
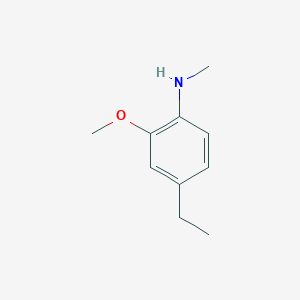

![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

